Formyl Position Differentiator: Ortho-Formylbenzoic Acid Pharmacophore vs. Meta- and Para-Formyl Regioisomers
3-Chloro-2-fluoro-6-formylbenzoic acid is the only regioisomer among the commercially available chloro-fluoro-formylbenzoic acids that places the formyl group ortho to the carboxylic acid, enabling ring-chain tautomerism to form the corresponding 3-hydroxyphthalide. Evidence from the des-chloro analog (2-fluoro-6-formylbenzoic acid, CAS 1289266-50-7) confirms that this scaffold "exists in equilibrium with cyclised form - 7-fluoro-3-hydroxy-2-benzofuran-1(3H)-one" . The 3-formyl isomer (2-chloro-6-fluoro-3-formylbenzoic acid, CAS 1131605-23-6) positions the aldehyde meta to COOH (XLogP3: 1.6, TPSA: 54.4 Ų, melting point 109-111°C) ; the 5-formyl isomer (3-chloro-2-fluoro-5-formylbenzoic acid, CAS 2385004-14-6) places the aldehyde para to fluorine; and the 4-formyl isomer (3-chloro-2-fluoro-4-formylbenzoic acid, CAS 2387369-95-9) places the aldehyde para to chlorine—none of which can undergo cyclization to phthalide . The 6-formyl (ortho) arrangement is chemically non-substitutable for applications requiring phthalide reactivity or ortho-formylbenzoic acid dynamic covalent chemistry [1].
| Evidence Dimension | Formyl group position relative to carboxylic acid and resultant phthalide cyclization capability |
|---|---|
| Target Compound Data | 6-formyl (ortho to COOH): phthalide cyclization possible; LogP 1.9898, TPSA 54.37 (Leyan, 98% purity) |
| Comparator Or Baseline | 3-formyl isomer (CAS 1131605-23-6): meta to COOH, no phthalide cyclization, XLogP3 1.6, mp 109-111°C . 5-formyl isomer (CAS 2385004-14-6): para to F, no phthalide cyclization, purity ≥95% . 4-formyl isomer (CAS 2387369-95-9): para to Cl, no phthalide cyclization, purity ≥95% . |
| Quantified Difference | Qualitative (binary): phthalide cyclization possible vs. impossible. LogP difference vs. 3-formyl: +0.39 log units. |
| Conditions | Structural comparison; LogP and TPSA from vendor computational predictions; phthalide equilibrium demonstrated for des-chloro analog by Apollo Scientific and VWR supplier documentation |
Why This Matters
The ortho-formyl configuration is a structural prerequisite for phthalide-based prodrug strategies and dynamic covalent library synthesis; procurement of the correct 6-formyl regioisomer is mandatory because meta- or para-formyl analogs lack the cyclization mechanism entirely.
- [1] Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. PubMed, 2023. PMID: 36930506. Accessed via https://pubmed.ncbi.nlm.nih.gov. View Source
